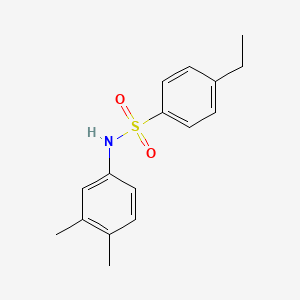

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide

Description

N-(3,4-Dimethylphenyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-ethyl group and an anilino ring bearing 3,4-dimethyl substituents. Sulfonamides are widely studied for their structural diversity and applications in medicinal chemistry, particularly as antimicrobial agents. The ethyl and dimethyl substituents in this compound influence its physicochemical properties, including solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-14-6-9-16(10-7-14)20(18,19)17-15-8-5-12(2)13(3)11-15/h5-11,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMJKAKBTAJZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-ethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

- Structural Differences : The 4-methyl substituent on the benzenesulfonamide ring distinguishes this compound from the ethyl-substituted analogue.

- Crystallographic Data: Torsion Angle: The C—SO₂—NH—C torsion angle is -61.8(2)°, leading to a bent molecular conformation. Ring Tilt: The two benzene rings are tilted by 47.8(1)°, with N—H⋯O hydrogen bonds forming infinite chains along the a-axis . Space Group: Monoclinic P2₁/c with unit cell parameters a = 9.732(1) Å, b = 15.045(2) Å, c = 10.425(1) Å, and β = 100.10(1)° .

- Synthesis: Prepared via reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline, followed by recrystallization from ethanol .

| Property | 4-Ethyl Derivative | 4-Methyl Derivative |

|---|---|---|

| Substituent Size (ų) | ~52 (ethyl) | ~33 (methyl) |

| Torsion Angle (C—SO₂—NH—C) | Not reported | -61.8(2)° |

| Ring Tilt Angle | Not reported | 47.8(1)° |

N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide

- Structural Features : Contains two methyl groups at the 2- and 4-positions of the benzenesulfonamide ring.

- Crystallographic Data: Monoclinic P2₁/c with a = 9.732(1) Å, b = 15.045(2) Å, c = 10.425(1) Å, and V = 1502.8(3) ų . Steric hindrance from the 2-methyl group likely increases ring distortion compared to the 4-substituted analogues.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Unique Features: A "double" sulfonamide with fluorinated aromatic rings, synthesized unintentionally during attempts to prepare mono-sulfonamides .

- Crystal Packing: Fluorine atoms participate in C—H⋯F interactions, altering packing motifs compared to methyl/ethyl derivatives .

N-(3,4-Dichlorophenyl)-benzenesulfonamide

- Substituent Effects : Chlorine atoms increase molecular polarity and hydrogen-bonding capacity.

- Biological Relevance : Chlorinated sulfonamides often exhibit enhanced antimicrobial activity due to improved membrane permeability .

Spectroscopic and Physicochemical Properties

NMR and IR Spectroscopy

- ¹H NMR : Methyl and ethyl groups produce distinct signals:

- IR Spectroscopy : S=O stretching vibrations appear at ~1150–1350 cm⁻¹, with N—H stretches at ~3250–3350 cm⁻¹. Ethyl groups may introduce additional C—H bending modes .

Solubility and Melting Points

- Ethyl Derivative : Expected to have lower solubility in polar solvents (e.g., water) compared to methyl derivatives due to increased hydrophobicity.

- Methyl Derivative : Melting point reported as 127–129°C after recrystallization . Ethyl analogues likely exhibit lower melting points due to reduced crystallinity.

Biological Activity

N-(3,4-dimethylphenyl)-4-ethylbenzenesulfonamide, commonly referred to as N-DMPEBS, is an organic compound with significant biological activity, particularly in the realm of antibacterial properties. This article delves into its biological mechanisms, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

N-DMPEBS features a sulfonamide functional group attached to an aromatic system, characterized by a 4-ethyl substitution on one benzene ring and 3,4-dimethyl substitutions on another. Its chemical formula incorporates carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, contributing to its unique reactivity and biological activities.

The primary mechanism of action for N-DMPEBS is its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. By competing with PABA for binding to the enzyme dihydropteroate synthase, N-DMPEBS disrupts folic acid synthesis, ultimately leading to bacterial cell death. This mechanism aligns with that of traditional sulfonamide antibiotics, which are widely recognized for their antibacterial efficacy.

Antibacterial Properties

Research indicates that N-DMPEBS exhibits notable antibacterial activity against various bacterial strains. The structural modifications in its design enhance its potency and broaden its spectrum of activity. For example, studies have shown that certain structural analogs can improve effectiveness against resistant bacterial strains .

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition. It has been shown to interact with specific bacterial enzymes crucial for survival and replication. These interactions are often evaluated through binding affinity studies and molecular docking techniques, which help elucidate the pharmacodynamics of the compound.

Synthesis of N-DMPEBS

The synthesis of N-DMPEBS typically involves the reaction between 3,4-dimethylaniline and 4-ethylbenzenesulfonyl chloride. The following steps outline a common synthetic route:

- Preparation of the Sulfonyl Chloride : React 4-ethylbenzenesulfonyl chloride with an appropriate base.

- Coupling Reaction : Add 3,4-dimethylaniline to the reaction mixture under controlled conditions.

- Purification : Isolate the product through recrystallization or chromatography to achieve high purity.

This method has been reported to yield high quantities of N-DMPEBS with minimal by-products.

Case Studies and Research Findings

Several studies have examined the biological activity of N-DMPEBS and its derivatives:

- Antibacterial Efficacy : A study demonstrated that modifications in the sulfonamide structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed IC50 values in the low micromolar range .

- Inhibition Mechanisms : Research involving molecular docking has illustrated how N-DMPEBS binds at critical sites on bacterial enzymes, providing insights into its inhibitory mechanisms and potential resistance pathways .

- Comparative Studies : In comparative analyses with other sulfonamide compounds, N-DMPEBS exhibited a broader spectrum of activity against resistant strains, suggesting its potential as a lead compound for further drug development .

Summary Table of Biological Activity

| Activity Type | Details |

|---|---|

| Antibacterial Efficacy | Effective against various bacterial strains |

| Mechanism | Inhibits folate synthesis via PABA mimicry |

| Enzyme Interaction | Binds to dihydropteroate synthase |

| Synthesis Method | Reaction of 3,4-dimethylaniline with sulfonyl chloride |

Q & A

Q. Key Optimization Factors :

- Temperature Control : Excess heat may lead to byproducts (e.g., disulfonation).

- Stoichiometry : Use a slight excess (1.1:1) of sulfonyl chloride to ensure complete reaction.

- Solvent Choice : Ethanol balances reactivity and solubility; alternatives like toluene may require longer reaction times .

How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Basic

Methodology :

- X-ray Diffraction : Single crystals are analyzed using a diffractometer (e.g., CAD-4) with MoKα radiation (λ = 0.71073 Å) .

- Data Collection : Measure reflections (e.g., 2θ range: 2.3–27.3°) and apply absorption corrections (ψ-scan) .

- Refinement : Use SHELXL for least-squares refinement against , with H atoms placed via riding models .

Q. Tools :

Q. Crystallographic Data (Example) :

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| Unit cell (Å) | ||

| (°) | 102.56 | |

| -factor | 0.070 |

How do substituents on the aryl rings influence molecular conformation and crystal packing?

Advanced

Conformational Analysis :

- Torsion Angles : The C–SO₂–NH–C segment adopts a "gauche" conformation (torsion angle: -61.8°), bending the molecule at the S atom .

- Ring Tilt : The benzene rings are tilted by 47.8°, influenced by steric effects of 3,4-dimethyl and 4-ethyl groups .

Q. Packing Effects :

Q. Methodology :

- Compare crystal structures of analogs (e.g., N-(3,5-dichlorophenyl) derivatives) using Mercury or PLATON for packing analysis .

What methodologies resolve contradictions in crystallographic data interpretation for sulfonamides?

Advanced

Common Issues :

Q. Validation Tools :

- CheckCIF : Flags outliers in bond lengths/angles (e.g., S–O bonds >1.43 Å suggest overfitting) .

- Rigid-Body Refinement : Apply to disordered regions while constraining geometric parameters .

Case Study :

In N-(2,3-dimethylphenyl)-4-fluorobenzenesulfonamide, unexpected "double" sulfonylation occurred due to excess sulfonyl chloride, resolved via LC-MS and re-refinement .

How can NMR and computational methods characterize the compound’s interactions with biological targets?

Advanced

NMR Techniques :

- - HSQC : Probe sulfonamide NH interactions with proteins (chemical shift perturbations indicate binding) .

- NOESY : Identify proximity between ethyl groups and hydrophobic receptor pockets .

Q. Computational Approaches :

- Docking Studies (AutoDock Vina) : Predict binding poses in enzymes (e.g., carbonic anhydrase) with scoring functions weighted for sulfonamide affinity .

- MD Simulations (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .

Q. Validation :

- Cross-validate docking results with ITC (isothermal titration calorimetry) to quantify binding constants () .

What are the challenges in reproducing synthetic yields across different laboratories, and how can they be mitigated?

Advanced

Key Challenges :

- Byproduct Formation : Competing disulfonation or hydrolysis due to trace moisture.

- Crystallization Variability : Solvent polarity and cooling rates affect crystal purity .

Q. Mitigation Strategies :

- Strict Anhydrous Conditions : Use molecular sieves in sulfonylation steps.

- Controlled Crystallization : Slow evaporation from ethanol at 25°C yields phase-pure crystals .

- Analytical Cross-Checks : Validate purity via HPLC (retention time: ~8.2 min) and elemental analysis (±0.3% theoretical C/H/N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.